

Check Availability & Pricing

## literature review of "ONO" compound series

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ONO 207   |           |
| Cat. No.:            | B15569421 | Get Quote |

An In-depth Technical Guide to the ONO Compound Series

### Introduction

The "ONO" designation for a compound series signifies its origin from the research and development pipeline of Ono Pharmaceutical Co., Ltd., a Japanese pharmaceutical company. [1] This nomenclature is applied across a diverse range of therapeutic agents targeting various diseases, rather than indicating a specific, structurally related chemical series. Ono Pharmaceutical focuses its research and development efforts on several key therapeutic areas, including oncology, immunology, neurology, and other specialty fields with high unmet medical needs.[2][3] This guide provides a technical literature review of selected ONO compounds, summarizing their mechanisms of action, quantitative data, and experimental methodologies.

## **ONO-4641 (Ceralifimod)**

Overview: ONO-4641, also known as Ceralifimod, is a selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5.[4][5] It has been investigated as a potential treatment for autoimmune diseases, most notably relapsing-remitting multiple sclerosis.[5][6]

Mechanism of Action: ONO-4641 functions by modulating the S1P signaling pathway. By acting as an agonist on S1P1 receptors on lymphocytes, it induces their internalization and degradation, leading to a functional antagonism. This prevents the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the central nervous system, which is a key pathological feature of multiple sclerosis.[7][8] Its activity on S1P5 receptors may also play a role in its therapeutic effects.[4][5]



**Ouantitative Data: ONO-4641** 

| Parameter                   | Value      | Species/Assay<br>System        | Reference(s) |
|-----------------------------|------------|--------------------------------|--------------|
| EC50 (S1P1)                 | 0.0273 nM  | Human                          | [5][8]       |
| EC50 (S1P5)                 | 0.334 nM   | Human                          | [5][8]       |
| Ki (S1P1)                   | 0.626 nM   | Human                          | [8]          |
| Ki (S1P4)                   | 28.8 nM    | Human                          | [8]          |
| Ki (S1P5)                   | 0.574 nM   | Human                          | [8]          |
| IC50 (Lymphocyte reduction) | 1.29 ng/mL | Cynomolgus Monkey<br>(in vivo) | [7]          |

## **Experimental Protocols**

Competitive Binding Assay: The binding affinity of ONO-4641 to human S1P receptors (S1P1, S1P2, S1P3, S1P4, S1P5) and rat S1P1 was determined using a competitive binding assay with [33P]-S1P. Membranes from Chinese hamster ovary-K1 (CHO-K1) cells expressing the respective receptors were incubated with [33P]-S1P and varying concentrations of ONO-4641. The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated.[8]

In Vivo Lymphocyte Reduction Model: The pharmacodynamic effect of ONO-4641 on peripheral blood lymphocyte counts was assessed in female Lewis rats. The compound was administered orally at doses of 0.01, 0.03, and 0.1 mg/kg. Blood samples were collected at various time points post-administration, and lymphocyte counts were determined using an automated hematology analyzer.[8]

## Signaling Pathway and Mechanism of Action





Click to download full resolution via product page

Caption: ONO-4641 signaling pathway and its effect on lymphocyte trafficking.

## **ONO-2506 (Arundic Acid)**







Overview: ONO-2506, known as Arundic Acid, is an astrocyte-modulating agent.[9] It has been investigated for its neuroprotective properties in various central nervous system disorders, including ischemic stroke, Alzheimer's disease, and epilepsy.[9][10]

Mechanism of Action: The primary mechanism of action of ONO-2506 is the inhibition of S100B protein synthesis in activated astrocytes.[9] S100B is a calcium-binding protein that, when overexpressed by reactive astrocytes following brain injury, can be neurotoxic. By reducing S100B levels, ONO-2506 mitigates neuroinflammation and subsequent neuronal damage.[9] [11]

## **Experimental Protocols**

Intracerebral Hemorrhage (ICH) Model in Rats: Male Wistar rats are subjected to stereotactic surgery to induce ICH by injecting collagenase into the left striatum. ONO-2506 (at doses such as  $2 \mu g/\mu L$ ) or a vehicle is administered into the left lateral ventricle. Neurological deficits are assessed using behavioral tests like the ladder rung walking and grip strength tests. Immunofluorescence analysis is used to measure the levels of S100B, glial fibrillary acidic protein (GFAP), and CD11b (a marker for microglia and macrophages) in the striatum at different time points post-ICH.[11][12]

Genetic Animal Model of Absence Epilepsy: The antiepileptic effects of ONO-2506 are evaluated in a genetic mouse model of absence epilepsy (Cacna1atm2Nobs/tm2Nobs strain). The dose-dependent effects of the compound on spontaneous epileptic discharges are determined. Microdialysis in freely moving rats is used to analyze the effects of ONO-2506 on the release of neurotransmitters such as L-glutamate, D-serine, GABA, and kynurenic acid in the medial prefrontal cortex.[10]

## **Logical Relationship Diagram**





Click to download full resolution via product page

Caption: The neuroprotective mechanism of ONO-2506 through inhibition of S100B synthesis.

### ONO-8430506

Overview: ONO-8430506 is a novel and potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[13][14] It has demonstrated potential as an anti-cancer agent, particularly in enhancing the efficacy of chemotherapy in breast cancer models.[13][14]

Mechanism of Action: Autotaxin is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA is a bioactive lipid that signals through G protein-coupled receptors to promote cell proliferation, migration, and survival, processes that are critical for tumor growth and metastasis. ONO-8430506 inhibits the enzymatic activity of ATX, leading to reduced LPA levels and subsequent attenuation of LPA-driven oncogenic signaling.[15]



**Ouantitative Data: ONO-8430506** 

| Parameter            | Value                                                      | Species/Assay<br>System                | Reference(s) |
|----------------------|------------------------------------------------------------|----------------------------------------|--------------|
| IC50 (ATX)           | 5.1 nM                                                     | Recombinant Human<br>(FS-3 substrate)  | [15][16]     |
| IC50 (ATX)           | 4.5 nM                                                     | Recombinant Human (16:0-LPC substrate) | [15][16]     |
| IC50 (LPA formation) | 20-30 nM                                                   | Human Plasma                           | [15]         |
| Oral Bioavailability | 51.6% (Rat), 71.1%<br>(Dog), 30.8%<br>(Monkey)             | In vivo                                | [16]         |
| Cmax                 | 261 ng/mL (Rat), 1670<br>ng/mL (Dog), 63<br>ng/mL (Monkey) | 1 mg/kg oral dose                      | [16]         |
| t1/2                 | 3.4 h (Rat), 8.9 h<br>(Dog), 7.9 h (Monkey)                | 0.3 mg/kg IV dose                      | [16]         |

## **Experimental Protocols**

In Vitro ATX Enzyme Inhibition Assay: The inhibitory activity of ONO-8430506 on human recombinant ATX is measured using two different substrates. In the first assay, a synthetic fluorescent substrate (FS-3) is used, and the IC50 value is determined by measuring the reduction in fluorescence. In the second assay, a natural substrate, 16:0-lysophosphatidylcholine (16:0-LPC), is used, and the amount of choline produced is quantified to determine the enzyme activity and the IC50 of the inhibitor.[15]

In Vivo Breast Cancer Model: The anti-tumor efficacy of ONO-8430506, alone and in combination with paclitaxel, is evaluated in a breast cancer mouse model. Tumor growth and lung metastasis are monitored. Plasma levels of LPA are measured to confirm the in vivo inhibition of ATX.[14][16]

## **Signaling Pathway**





Click to download full resolution via product page

Caption: ONO-8430506 inhibits the ATX/LPA signaling pathway.

### **ONO-7018**

Overview: ONO-7018 is an orally bioavailable and selective inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[17][18] It is being investigated for the treatment of relapsed or refractory non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[17][19]

Mechanism of Action: MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for the activation of the NF-kB pathway downstream of B-cell and T-cell receptor stimulation. In certain lymphomas, this pathway is constitutively active,



promoting cell survival and proliferation. ONO-7018 inhibits the proteolytic activity of MALT1, thereby blocking NF-κB signaling and inducing apoptosis in cancer cells.[18][20]

## **Experimental Protocols**

Phase 1 Clinical Trial Design: A first-in-human, open-label, multicenter, dose-escalation (Part 1) and dose-expansion (Part 2) Phase 1 study is being conducted to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of ONO-7018 in patients with relapsed or refractory NHL or CLL. Patients receive ONO-7018 orally, and the maximum tolerated dose (MTD) is determined in the dose-escalation phase.[20]

## **Signaling Pathway**



Click to download full resolution via product page



Caption: ONO-7018 inhibits MALT1, leading to the blockade of NF-kB signaling.

#### **ONO-8055**

Overview: ONO-8055 is a novel, highly potent and selective dual agonist for the prostaglandin E2 (PGE2) receptor subtypes EP2 and EP3.[21][22] It has been investigated for the treatment of underactive bladder (UAB).[21][23]

Mechanism of Action: ONO-8055 exerts its effects by simultaneously activating EP2 and EP3 receptors. In the lower urinary tract, this dual agonism leads to contraction of the bladder (detrusor muscle) and relaxation of the urethra, which can improve voiding function in patients with UAB.[21][22]

### **Experimental Protocols**

In Vitro Receptor Agonism Assay: The agonistic effect of ONO-8055 on EP receptors is studied in Chinese hamster ovary (CHO) cells expressing the individual human EP receptor subtypes. Receptor activation is measured by quantifying the increase in intracellular calcium levels or cyclic adenosine monophosphate (cAMP) production.[21]

In Vivo Underactive Bladder Model: A neurogenic UAB model is created in rats through lumbar canal stenosis or in cynomolgus monkeys through a surgical procedure mimicking a radical hysterectomy. The effects of ONO-8055 on bladder and urethral function are evaluated using awake cystometry and intraurethral perfusion pressure measurements. Parameters such as bladder capacity, post-void residual urine, and voiding pressure are assessed.[21][23][24]

## **Logical Relationship Diagram**





Click to download full resolution via product page

Caption: ONO-8055's dual agonism on EP2 and EP3 receptors improves bladder function.

### **ONO-8711**

Overview: ONO-8711 is a potent and selective competitive antagonist of the prostaglandin E2 receptor subtype EP1.[25][26] It has been investigated for its potential in cancer chemoprevention, particularly in colon, breast, and oral cancers, as well as for the treatment of neuropathic pain.[25][26][27][28]

Mechanism of Action: Prostaglandin E2 (PGE2), acting through its EP1 receptor, is implicated in promoting cell proliferation and inflammation, which can contribute to carcinogenesis and pain signaling. ONO-8711 blocks the EP1 receptor, thereby inhibiting the downstream effects of PGE2, leading to reduced cell proliferation, induction of apoptosis in cancer cells, and attenuation of hyperalgesia and allodynia in pain models.[25][26]

## **Quantitative Data: ONO-8711**



| Parameter | Value | Species/Assay<br>System | Reference(s) |
|-----------|-------|-------------------------|--------------|
| pKi       | 9.2   | Human EP1 Receptor      | [29]         |
| pKi       | 8.8   | Mouse EP1 Receptor      | [29]         |

### **Experimental Protocols**

Chemically-Induced Carcinogenesis Model in Rats: To evaluate the chemopreventive effects of ONO-8711, male F344 rats are treated with a carcinogen such as azoxymethane (AOM) to induce colonic aberrant crypt foci (ACF) or 4-nitroquinoline 1-oxide (4-NQO) to induce tongue carcinogenesis. The rats are then fed a diet containing ONO-8711 at different concentrations (e.g., 400 or 800 ppm). The incidence and multiplicity of tumors or preneoplastic lesions are assessed.[27][28]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain: A CCI model is created in rats by loosely ligating the sciatic nerve. The effect of orally administered ONO-8711 on mechanical hyperalgesia and allodynia is measured. The expression of c-fos, a marker of neuronal activation, in the spinal cord is also assessed to investigate the compound's mechanism of action in pain reduction.[26]

## **Signaling Pathway**





Click to download full resolution via product page

Caption: ONO-8711 acts as an antagonist of the EP1 receptor, blocking PGE2-mediated signaling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. financialreports.eu [financialreports.eu]
- 2. ono-pharma.com [ono-pharma.com]
- 3. ono-pharma.com [ono-pharma.com]
- 4. Preventive and Therapeutic Efficacy of ONO-4641, a Selective Agonist for Sphingosine 1-Phosphate Receptor 1 and 5, in Preclinical Models of Type 1 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 5. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-Phosphate Receptor Modulator ONO-4641 Regulates Trafficking of T Lymphocytes and Hematopoietic Stem Cells and Alleviates Immune-Mediated Aplastic Anemia in a Mouse Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The prediction of human response to ONO-4641, a sphingosine 1-phosphate receptor modulator, from preclinical data based on pharmacokinetic-pharmacodynamic modeling PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ONO-2506 inhibits spike-wave discharges in a genetic animal model without affecting traditional convulsive tests via gliotransmission regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ONO-8430506: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Highly Potent Autotaxin/ENPP2 Inhibitor Produces Prolonged Decreases in Plasma Lysophosphatidic Acid Formation In Vivo and Regulates Urethral Tension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Phase 1 Study of ONO-7018 MALT1 Inhibitor | ONO Pharma USA, Inc. [us.ono-pharma.com]
- 18. Facebook [cancer.gov]
- 19. A Study of ONO-7018 in Patients With Relapsed or Refractory Non-Hodgkin Lymphoma | Clinical Research Trial Listing [centerwatch.com]



- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Promising Effects of a Novel EP2 and EP3 Receptor Dual Agonist, ONO-8055, on Neurogenic Underactive Bladder in a Rat Lumbar Canal Stenosis Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effects of an EP2 and EP3 Receptor Dual Agonist, ONO-8055, on a Radical Hysterectomy-Induced Underactive Bladder Model in Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ics.org [ics.org]
- 25. Chemopreventive effects of ONO-8711, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Evaluation of a selective prostaglandin E receptor EP1 antagonist for potential properties in colon carcinogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A prostaglandin E2 receptor subtype EP1-selective antagonist, ONO-8711, suppresses
  4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 29. guidetopharmacology.org [guidetopharmacology.org]
- To cite this document: BenchChem. [literature review of "ONO" compound series].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569421#literature-review-of-ono-compound-series]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com